molecular formula C11H14N2O3 B13504667 Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate

Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B13504667
M. Wt: 222.24 g/mol
InChI Key: MWGDCJFCBGSBGJ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of formaldehyde with CH acids and enamines, followed by cyclization and alkylation reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium methoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated naphthyridine derivatives.

Scientific Research Applications

Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylate stands out due to its unique naphthyridine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)8-5-7-6-12-4-3-9(7)13-10(8)14/h5,12H,2-4,6H2,1H3,(H,13,14)

InChI Key

MWGDCJFCBGSBGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCNC2)NC1=O

Origin of Product

United States

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